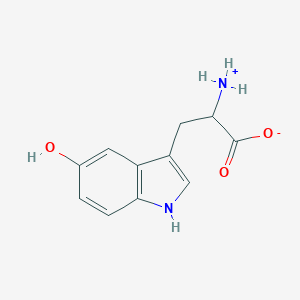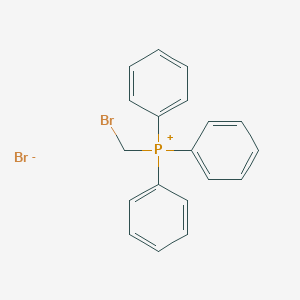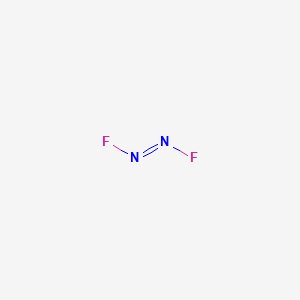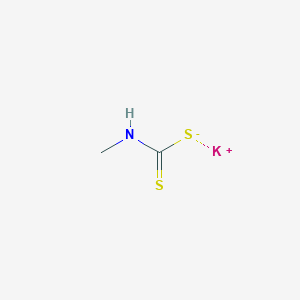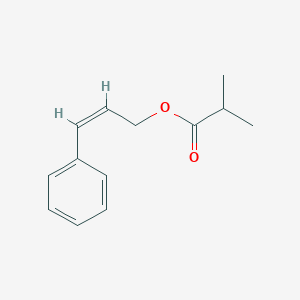
Cinnamyl isobutyrate
Descripción general
Descripción
Cinnamyl isobutyrate, also known as Cinnamyl 2-methylpropanoate or 3-Phenyl-2-propen-1-yl isobutyrate, is a compound used in the food and cosmetics industry . It is an aroma component naturally occurring in the essential oil of cinnamon bark . This fragrance ingredient is widely found in fragrances used in shampoos, decorative cosmetics, fine fragrances, toilet soaps, and other toiletries, as well as non-cosmetic products including household cleaners and detergents .
Synthesis Analysis
The synthesis of cinnamyl butyrate, a compound similar to cinnamyl isobutyrate, has been studied . The process involves the esterification of butyric acid and cinnamyl alcohol. The reaction parameters were optimized using response surface methodology. The maximum conversion of 93% was obtained at optimal conditions .Chemical Reactions Analysis
The enzymatic synthesis of cinnamyl butyrate, a compound similar to cinnamyl isobutyrate, involves the esterification of butyric acid and cinnamyl alcohol . The reaction follows the ping-pong bi-bi mechanism with dead-end inhibition by both the substrate acid and alcohol .Physical And Chemical Properties Analysis
Cinnamyl isobutyrate is a colorless to light yellow liquid . It has a sweet, balsamic, fruity odor and sweet taste reminiscent of apple and banana . The compound has a molecular weight of 204.26 g/mol . It has a refractive index of n20/D 1.523-1.528 and a density of 1.008 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Fragrance Ingredient
Cinnamyl isobutyrate is widely used as a fragrance ingredient . It is found in fragrances used in shampoos, decorative cosmetics, fine fragrances, toilet soaps, and other toiletries . It is also used in non-cosmetic products including household cleaners and detergents .
Flavoring Agent
Cinnamyl isobutyrate can be used as a flavoring agent . It is an α,β-unsaturated ester that imparts a unique flavor to the products it is used in .
Analytical Reference Standard
Cinnamyl isobutyrate may be used as an analytical reference standard for the quantification of the analyte in various substances . For example, it has been used in the quantification of the analyte in watermelon flavored hookah tobacco .
Essential Oil Component
Cinnamyl isobutyrate naturally occurs in the essential oil of cinnamon bark . It contributes to the characteristic aroma of this essential oil .
Leaf Oil Component
Cinnamyl isobutyrate has been used in the analysis of leaf oil of Heteropyxis dehniae Suess . It is used as a reference standard in gas chromatography coupled to mass spectrometry (GC-MS) for this purpose .
Cosmetics
Due to its pleasant aroma, Cinnamyl isobutyrate is used in cosmetics . It enhances the sensory experience of using these products .
Propiedades
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKQSZIWHVEARN-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellowish liquid, sweet, balsamic fruity odour | |
| Record name | Cinnamyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | Cinnamyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.005-1.014 | |
| Record name | Cinnamyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Cinnamyl isobutyrate | |
CAS RN |
103-59-3, 110682-09-2 | |
| Record name | Cinnamyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110682092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl isobutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-methyl-, 3-phenyl-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cinnamyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C286CMK03D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does cinnamyl isobutyrate affect energy intake and glucose levels?
A1: Research suggests cinnamyl isobutyrate (CIB) may contribute to reduced energy intake and improved blood glucose regulation. In a study involving healthy volunteers, administering 0.45 mg of CIB with a glucose solution led to a decrease in energy intake from a subsequent breakfast and a significant reduction in postprandial blood glucose levels compared to a control group []. While the exact mechanisms remain under investigation, these findings highlight CIB's potential role in metabolic health.
Q2: How does cinnamyl isobutyrate compare to other cinnamon compounds in affecting intestinal fatty acid uptake?
A3: Cinnamyl isobutyrate, alongside other cinnamon compounds like cinnamaldehyde (CAL), cinnamyl alcohol (CALC), and cinnamic acid (CAC), has been studied for its potential impact on intestinal fatty acid uptake. Research using differentiated Caco-2 cells showed varying levels of efficacy among these compounds. CAL demonstrated the most potent effect, significantly decreasing fatty acid uptake. While CALC and CAC also showed some inhibitory effects, CIB was not found to significantly impact fatty acid uptake in this model []. These findings suggest that specific structural features within this group of compounds are crucial for modulating intestinal fatty acid uptake.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









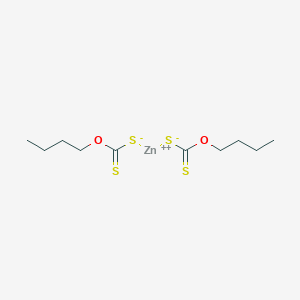
![3-[(3-Amino-3-oxopropyl)dithio]propanamide](/img/structure/B85702.png)

